molecular formula C23H34N2O7 B608142 Oxalate d’istaroxime CAS No. 203737-94-4

Oxalate d’istaroxime

Numéro de catalogue: B608142
Numéro CAS: 203737-94-4
Poids moléculaire: 450.53
Clé InChI: GJLPXHFMMRXIHT-ROJIRLEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Istaroxime oxalate is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a derivative of androstenedione and exhibits both inotropic and lusitropic properties, making it unique among heart failure treatments . The compound works by enhancing cardiac contractility and relaxation, which are crucial for effective heart function.

Applications De Recherche Scientifique

Acute Heart Failure Treatment

Istaroxime has been primarily studied for its efficacy in managing acute heart failure. A systematic review and meta-analysis highlighted its significant benefits:

  • Increased Left Ventricular Ejection Fraction : Studies demonstrated an increase in left ventricular ejection fraction (mean difference: 1.06, 95% CI: 0.29, 1.82; p = 0.007) .
  • Improved Cardiac Index : The cardiac index also showed significant improvement (mean difference: 0.18, 95% CI: 0.11, 0.25; p < 0.00001) .
  • Decreased Heart Rate : Istaroxime was associated with a reduction in heart rate (mean difference: -3.05 bpm; p = 0.007), which is beneficial for patients with high heart rates due to heart failure .

Calcium Dysregulation in Cardiomyopathy

Research indicates that istaroxime can ameliorate calcium dysregulation associated with specific cardiomyopathies, such as phospholamban-related cardiomyopathy. A study using a zebrafish model demonstrated that istaroxime treatment improved calcium handling and reduced arrhythmic events in affected cardiomyocytes .

Study Overview

A systematic review included three randomized controlled trials (RCTs) involving a total of 300 patients across various countries (Italy, China, US, etc.). The studies assessed different dosages and treatment durations:

Study IDDesignParticipantsIstaroxime DosageTreatment DurationPrimary Outcome
Carubelli et al., 2020Double-blinded phase II RCT1200.5 μg/kg/min (cohort 1), 1.0 μg/kg/min (cohort 2)24 hoursE/e′ ratio change
Metra et al., 2022Double-blinded phase II RCT601.0–1.5 μg/kg/min24 hoursSBP change

These studies collectively indicate that istaroxime not only improves hemodynamic parameters but also enhances overall cardiac function in acute heart failure patients.

Analyse Biochimique

Biochemical Properties

Istaroxime oxalate mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and stimulation of the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2), thereby improving contractility and diastolic relaxation . It interacts with these enzymes and alters their activities, leading to changes in intracellular calcium levels .

Cellular Effects

Istaroxime oxalate has been shown to have an antiproliferative effect on A549, MCF7, and PC3 cell lines . It influences cell function by altering calcium handling, which in turn affects cell contraction and the heart’s relaxation phase . It also potentially improves diastolic function without causing a significant change in heart rate, blood pressure, ischemic or arrhythmic events .

Molecular Mechanism

The mechanism of action of Istaroxime oxalate involves the inhibition of Na+/K+ ATPase, which increases intracellular sodium levels. This reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . Additionally, Istaroxime oxalate increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .

Temporal Effects in Laboratory Settings

While specific temporal effects of Istaroxime oxalate in laboratory settings are not extensively documented, it has been noted that Istaroxime oxalate can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death .

Dosage Effects in Animal Models

In animal models, Istaroxime oxalate has been shown to increase left ventricular contractility and the maximum relaxation velocity at a dose of 3.3 mg/kg .

Metabolic Pathways

Its mechanism of action suggests it plays a role in the regulation of intracellular calcium levels, which is a critical aspect of cellular metabolism .

Transport and Distribution

Given its effects on intracellular calcium levels, it likely interacts with calcium transporters and channels .

Subcellular Localization

Given its mechanism of action, it likely interacts with the sarcoplasmic reticulum, where the SERCA-2 enzyme is located .

Méthodes De Préparation

The synthesis of istaroxime oxalate involves several steps, starting from androstenedione. The key steps include the formation of an oxime derivative and subsequent reactions to introduce the aminoethoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .

Analyse Des Réactions Chimiques

Istaroxime oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxime group, affecting the compound’s stability and reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

Istaroxime oxalate exerts its effects through a dual mechanism:

Comparaison Avec Des Composés Similaires

Istaroxime oxalate is compared with other inotropic agents such as:

Activité Biologique

Istaroxime oxalate is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of acute heart failure (AHF). This article explores the biological activity of istaroxime oxalate, focusing on its mechanisms of action, efficacy in clinical studies, and potential side effects.

Istaroxime functions primarily through two mechanisms:

  • Inhibition of Na+/K+-ATPase : This inhibition leads to an increase in intracellular sodium levels, which subsequently enhances calcium influx through the sodium-calcium exchanger (NCX). The increased intracellular calcium concentration improves myocardial contractility during systole.
  • Activation of SERCA2a : Istaroxime stimulates the sarcoplasmic reticulum calcium ATPase (SERCA2a), promoting calcium reuptake into the sarcoplasmic reticulum. This action not only enhances contractility but also facilitates myocardial relaxation during diastole, thereby improving overall cardiac function without significantly increasing heart rate or inducing arrhythmias .

Efficacy in Clinical Trials

Recent studies have demonstrated the efficacy of istaroxime in managing AHF:

  • Hemodynamic Improvements : In a systematic review, istaroxime was associated with significant improvements in hemodynamic parameters such as:
    • Increased cardiac index (MD: 0.18, 95% CI: 0.11, 0.25; p = 0.00001)
    • Increased systolic blood pressure (MD: 5.32, 95% CI: 2.28, 8.37; p = 0.0006)
    • Decreased heart rate (MD: −3.05, 95% CI: −5.27, −0.82; p = 0.007) .
  • Comparative Studies : In preclinical models, istaroxime showed superior efficacy compared to traditional inotropic agents like dobutamine, particularly in terms of reducing the risk of arrhythmias while enhancing cardiac output .

Case Studies

Several case studies highlight the clinical application of istaroxime:

  • Case Study 1 : A patient with advanced heart failure exhibited improved left ventricular ejection fraction and reduced pulmonary artery pressures after receiving istaroxime treatment over a period of several days.
  • Case Study 2 : A clinical trial involving patients with acute decompensated heart failure demonstrated that those treated with istaroxime had better outcomes compared to those receiving standard care, particularly in terms of recovery speed and reduction in hospitalization duration .

Safety and Side Effects

While istaroxime presents a promising therapeutic profile, it is not without potential side effects:

  • Injection Site Reactions : Patients may experience pain at the injection site.
  • Gastrointestinal Issues : Some reports indicate gastrointestinal discomfort associated with istaroxime administration.
  • Limited Half-Life : The compound has a short half-life (~1 hour), necessitating continuous infusion for sustained effects .

Propriétés

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPXHFMMRXIHT-IBLOMREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime oxalate
Reactant of Route 2
Istaroxime oxalate
Reactant of Route 3
Istaroxime oxalate
Reactant of Route 4
Istaroxime oxalate
Reactant of Route 5
Istaroxime oxalate
Reactant of Route 6
Istaroxime oxalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.